molecular formula C12H15ClN2O B2390296 3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride CAS No. 1266693-93-9

3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride

Cat. No.: B2390296
CAS No.: 1266693-93-9
M. Wt: 238.72
InChI Key: SGOZBIJXLYFCTP-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride is a functionalized quinolin-2-one derivative designed for advanced medicinal chemistry and drug discovery research. The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of pharmacological activities and its presence in several therapeutic agents . This specific compound features a critical aminomethyl group at the 3-position of the core structure, which serves as a versatile handle for further synthetic elaboration into more complex target molecules. The additional 6,7-dimethyl substitution pattern is a key structural modification that can be explored to fine-tune the molecule's electronic properties, steric profile, and overall binding affinity to biological targets. Quinolin-2-one derivatives have demonstrated significant potential in anticancer research. Structurally related compounds have been investigated as potent inhibitors of mutant isocitrate dehydrogenase (IDH) enzymes, a promising therapeutic approach for treating cancers such as acute myeloid leukemia and glioma . Furthermore, the core dihydroquinolin-2-one framework is recognized as a valuable building block in synthetic chemistry for creating diverse libraries of compounds for biological screening, including against cancer cell lines . Beyond oncology, the quinoline chemotype is found in numerous compounds with antiviral activity against viruses such as Zika, HIV, Ebola, and hepatitis C . This reagent provides researchers with a sophisticated, multi-functional intermediate to probe new chemical space and develop novel therapeutic candidates across multiple disease areas.

Properties

IUPAC Name

3-(aminomethyl)-6,7-dimethyl-1H-quinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.ClH/c1-7-3-9-5-10(6-13)12(15)14-11(9)4-8(7)2;/h3-5H,6,13H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOZBIJXLYFCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis or the Doebner-Miller reaction. These methods involve the cyclization of aniline derivatives with aldehydes or ketones in the presence of acidic catalysts.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and the quinoline derivative.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the quinoline ring can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Electrophiles such as alkyl halides, acyl halides

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several dihydroquinoline and isoquinoline derivatives. Below is a detailed comparison based on substituent patterns, molecular properties, and reported applications.

Substituent Variations at Positions 6 and 7

Key Compounds :

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline derivatives (e.g., compounds 6d–6h from ): Substituents: Methoxy groups at positions 6 and 7, with diverse functional groups (e.g., ethyl carboxylate, methylsulfonyl, phenylcarboxamide) at position 2 . Impact: Methoxy groups enhance electron density, improving binding to receptors like adrenergic or serotoninergic targets. However, they reduce metabolic stability compared to methyl groups due to susceptibility to demethylation .

6,7-Dimethoxy-3-methyl-3,4-dihydroisoquinoline HCl (NSC 36394, ): Substituents: Methyl group at position 3 and methoxy groups at 6/5. The methoxy groups confer moderate solubility but limit blood-brain barrier penetration .

6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline HCl (): Substituents: Chlorine atoms at positions 6/6. Impact: Chlorine’s electron-withdrawing nature decreases electron density, altering reactivity. This enhances metabolic stability but may reduce solubility in aqueous media .

Comparison with Target Compound :
  • 3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one HCl replaces methoxy or chloro groups with methyl substituents at positions 6/7. Methyl groups offer: Improved Lipophilicity: Higher logP compared to methoxy or chloro analogs, favoring membrane permeability. Metabolic Stability: Resistance to oxidative demethylation, a common issue with methoxy-substituted analogs. Reduced Polar Surface Area: Potentially better CNS penetration than methoxy derivatives .

Functional Group Variations at Position 3

Key Compounds :

3-Hydroxy-1-methylisoquinoline derivatives (): Substituents: Hydroxyl or methyl groups at position 3. Impact: Hydroxyl groups enable hydrogen bonding but increase susceptibility to glucuronidation, shortening half-life .

3-(Phenylamino-methyl) analogs (, compound 6f): Substituents: Phenylcarboxamide groups. Impact: Bulky aromatic groups enhance selectivity for specific enzyme pockets but may reduce solubility .

Comparison with Target Compound :
  • The aminomethyl group at position 3 provides: Basic Nitrogen: Facilitates salt formation (e.g., HCl) for improved crystallinity and bioavailability. Flexibility in Derivatization: The primary amine allows for further functionalization (e.g., acylations, Schiff base formations) to optimize pharmacokinetics .

Molecular Weight and Solubility Trends

Compound Molecular Weight Key Substituents Solubility (Predicted)
Target Compound 210.66 3-aminomethyl, 6/7-methyl Moderate (HCl salt)
6,7-Dimethoxy-3-methyl-isoquinoline HCl 257.75 3-methyl, 6/7-methoxy Low
6,7-Dichloro-1-methyl-tetrahydroisoquinoline HCl 278.61 6/7-chloro, 1-methyl Very Low
6,7-Dimethoxy-N-phenylcarboxamide (6f) 354.40 6/7-methoxy, N-phenyl Low

Notes:

  • The target compound’s lower molecular weight and methyl substituents suggest better bioavailability than higher-weight analogs like 6f .
  • Hydrochloride salts generally improve aqueous solubility compared to free bases (e.g., NSC 36394) .

Research Implications and Gaps

Future studies should focus on:

In vitro assays comparing binding affinity to targets like GABA receptors or ion channels.

ADME profiling to validate predicted advantages in metabolic stability and permeability.

Biological Activity

3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C10H12ClN2O
Molecular Weight: 210.66 g/mol
CAS Number: 1266693-93-9

The compound features an aminomethyl group at the 3-position and two methyl groups at the 6 and 7 positions of the quinoline ring. The hydrochloride form enhances its solubility, which is crucial for biological assays.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Quinoline Core: This can be achieved through methods such as the Skraup synthesis or Doebner-Miller reaction, where an aniline derivative is reacted with an aldehyde.
  • Introduction of the Aminomethyl Group: This is often accomplished via a Mannich reaction involving formaldehyde and a secondary amine.
  • Hydrochloride Salt Formation: The final step involves converting the free base to its hydrochloride salt using hydrochloric acid .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting their proliferation .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For example, it has been shown to inhibit cell growth in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values indicating potent activity .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Potential mechanisms include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical pathways for cancer cell survival.
  • Modulation of Receptor Activity: It could affect receptor-mediated signaling pathways that regulate cell proliferation and apoptosis .

Research Findings and Case Studies

StudyFindings
Demonstrated antimicrobial activity against E. coli with an MIC of 32 µg/mL.
Showed cytotoxic effects on MCF-7 cells with an IC50 value of 15 µM after 48 hours.
Indicated potential for modulation of apoptotic pathways in HeLa cells through caspase activation.

Q & A

Q. What are the recommended synthetic routes for 3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride in laboratory settings?

Methodological Answer: Synthesis typically involves cyclization of substituted aniline derivatives followed by aminomethylation. Key steps include:

  • Cyclization : Use of acid catalysts (e.g., HCl) to form the dihydroquinolinone core.
  • Aminomethylation : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution.
  • Purification : Crystallization in polar solvents (e.g., ethanol/water mixtures) to achieve >95% purity, as reported for structurally similar compounds . Table 1 : Key Physicochemical Properties
PropertyValueSource
CAS Number1266690-76-9
Molecular FormulaC₁₀H₁₁ClN₂O
Purity (HPLC)≥95%

Q. Which analytical techniques are most effective for characterizing purity and structure?

Methodological Answer:

  • HPLC : Employ C18 reverse-phase columns with UV detection (λ = 254 nm) for purity assessment, referencing European Pharmacopoeia (EP) impurity standards .
  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., 6,7-dimethyl groups).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 211.06) .

Q. How does the compound’s solubility profile influence its application in biological assays?

Methodological Answer: Solubility in aqueous buffers (e.g., PBS) is limited due to hydrophobic methyl groups. Strategies include:

  • Co-solvents : Use DMSO (<1% v/v) for initial stock solutions.
  • Surfactants : Polysorbate-80 for in vitro assays.
  • Structural analogs : Compare with 2-(6,7-dimethoxy-tetrahydroisoquinolin-yl)acetic acid hydrochloride, which shares solubility challenges in polar media .

Advanced Research Questions

Q. What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer: Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ELISA plate readers vs. fluorescence-based detection) .
  • Compound stability : Pre-test degradation under assay conditions (e.g., pH 7.4, 37°C) using HPLC .
  • Positive controls : Include known enzyme inhibitors (e.g., Caspase-3 Inhibitor VII) to validate assay sensitivity .

Q. How can batch-to-batch variability in impurity profiles be mitigated during pharmacological evaluations?

Methodological Answer:

  • Impurity profiling : Use EP-grade reference standards (e.g., Imp. A, Hydrochloride derivatives) for HPLC calibration .
  • Accelerated stability studies : Stress testing (40°C/75% RH) to identify degradation products. Table 2 : Common Impurities in Related Compounds
Impurity NameCAS NumberDetection MethodSource
(2,4-Diaminopteridin-6-yl)methanol HCl73978-41-3HPLC-UV

Q. What computational modeling approaches predict enzymatic interactions for this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases) to predict binding affinities.
  • QSAR models : Correlate substituent effects (e.g., methyl groups) with activity using datasets from analogs like 4-amino-3-butoxybenzoate derivatives .

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